Cas no 1109-75-7 (5'-​Adenylic acid, 1-​(5-​O-​phosphono-​β-​D-​ribofuranosyl)​-)

5'-​Adenylic acid, 1-​(5-​O-​phosphono-​β-​D-​ribofuranosyl)​- structure
1109-75-7 structure
Nome del prodotto:5'-​Adenylic acid, 1-​(5-​O-​phosphono-​β-​D-​ribofuranosyl)​-
Numero CAS:1109-75-7
MF:C15H23N5O14P2
MW:559.32
CID:5146408
PubChem ID:11988267

5'-​Adenylic acid, 1-​(5-​O-​phosphono-​β-​D-​ribofuranosyl)​- Proprietà chimiche e fisiche

Nomi e identificatori

    • 5'-Adenylic acid, 1-(5-O-phosphono-β-D-ribofuranosyl)-
    • 1-(5-phospho-beta-D-ribofuranosyl)-5'-adenylic acid
    • 1-(5-O-phosphono-beta-D-ribofuranosyl)adenosine 5'-(dihydrogen phosphate)
    • CHEBI:18374
    • [(2R,3S,4R,5R)-5-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]-6-iminopurin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
    • phosphoribosyl-AMP
    • N1-(5-phospho-D-ribosyl)-AMP
    • 1-(5-Phosphoribosyl)-AMP
    • 1-(5-phospho-beta-D-ribosyl)-5'-AMP
    • SCHEMBL939116
    • N-(5-phospho-D-ribosyl)-AMP
    • N-(5'-phospho-D-ribosyl)-AMP
    • C02741
    • Q27103039
    • 5-phosphoribosyl-AMP
    • 1-(5-Phospho-beta-D-ribosyl)-AMP
    • 1-(5-phosphonato-beta-D-ribosyl)-5'-AMP tetraanion
    • 5'-​Adenylic acid, 1-​(5-​O-​phosphono-​β-​D-​ribofuranosyl)​-
    • Inchi: 1S/C15H23N5O14P2/c16-12-7-13(18-4-19(12)14-10(23)8(21)5(33-14)1-31-35(25,26)27)20(3-17-7)15-11(24)9(22)6(34-15)2-32-36(28,29)30/h3-6,8-11,14-16,21-24H,1-2H2,(H2,25,26,27)(H2,28,29,30)/t5-,6-,8-,9-,10-,11-,14-,15-/m1/s1
    • Chiave InChI: RTQMRTSPTLIIHM-KEOHHSTQSA-N
    • Sorrisi: [C@H]1([C@H](O)[C@@H](COP(=O)(O)O)O[C@H]1N1C=NC2C(=N)N([C@@H]3O[C@H](COP(O)(=O)O)[C@H]([C@H]3O)O)C=NC=21)O

Proprietà calcolate

  • Massa esatta: 559.07167442g/mol
  • Massa monoisotopica: 559.07167442g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 9
  • Conta accettatore di obbligazioni idrogeno: 17
  • Conta atomi pesanti: 36
  • Conta legami ruotabili: 8
  • Complessità: 963
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 8
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 290Ų
  • XLogP3: -6.7
Fornitori consigliati
Hubei Changfu Chemical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Changfu Chemical Co., Ltd.
钜澜化工科技(青岛)有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Hubei Henglvyuan Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso